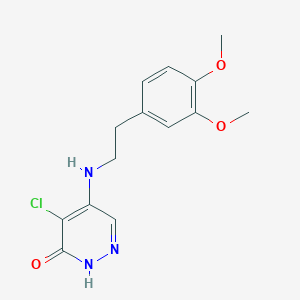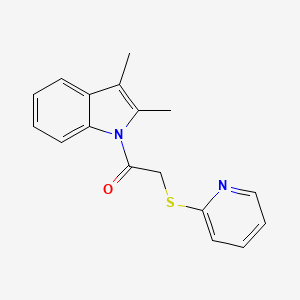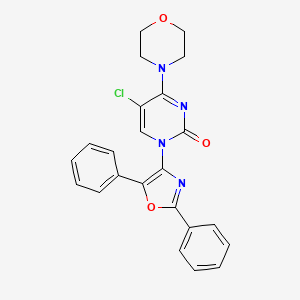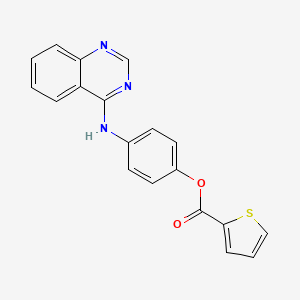
4-chloro-5-((3,4-dimethoxyphenethyl)amino)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-((3,4-dimethoxyphenethyl)amino)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-((3,4-dimethoxyphenethyl)amino)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine and 3,4-dimethoxyphenethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is common to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5-((3,4-dimethoxyphenethyl)amino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution may introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-5-((3,4-dimethoxyphenethyl)amino)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-5-((3,4-dimethoxyphenethyl)amino)pyridazin-3(2H)-one:
Other Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Its distinct chemical structure may confer unique properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-20-11-4-3-9(7-12(11)21-2)5-6-16-10-8-17-18-14(19)13(10)15/h3-4,7-8H,5-6H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIFHYUOHMONLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C(=O)NN=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![BENZYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5590147.png)
![3-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5590157.png)
![9-[4-(3-hydroxy-3-methylbutyl)benzyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590165.png)
![4-[4-(2-naphthoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5590171.png)
![METHYL 4-[2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5590176.png)
![2-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B5590193.png)
![2-benzyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5590202.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine](/img/structure/B5590203.png)



![5,5,8,9-tetramethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5590246.png)

![N,N-dimethyl-2-({[(5-methyl-1,3-oxazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5590249.png)
